molecular formula C17H18N2O B5141306 3-(1-benzoyl-2-piperidinyl)pyridine CAS No. 6944-24-7

3-(1-benzoyl-2-piperidinyl)pyridine

Numéro de catalogue B5141306
Numéro CAS: 6944-24-7
Poids moléculaire: 266.34 g/mol
Clé InChI: SPBQHSXFMHGUQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1-benzoyl-2-piperidinyl)pyridine, commonly known as BP-897, is a chemical compound that has been extensively studied for its potential therapeutic applications. BP-897 belongs to the class of compounds known as dopamine reuptake inhibitors and has been found to have a high affinity for the dopamine transporter.

Mécanisme D'action

BP-897 acts as a selective dopamine reuptake inhibitor, blocking the reuptake of dopamine into presynaptic neurons and increasing the amount of dopamine available in the synaptic cleft. This increase in dopamine availability is thought to underlie the therapeutic effects of BP-897 in addiction and depression.
Biochemical and Physiological Effects:
In addition to its effects on dopamine reuptake, BP-897 has been found to modulate the activity of other neurotransmitter systems, including the noradrenergic and serotonergic systems. BP-897 has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and synaptic plasticity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BP-897 is its selectivity for the dopamine transporter, which allows for more precise targeting of the dopamine system compared to other compounds that affect multiple neurotransmitter systems. However, a limitation of BP-897 is its relatively short half-life, which may limit its effectiveness in some experimental paradigms.

Orientations Futures

Future research on BP-897 could focus on its potential therapeutic applications in other neuropsychiatric disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Additionally, further studies could investigate the mechanisms underlying the antidepressant and anti-addictive effects of BP-897, as well as potential side effects and toxicity. Finally, the development of more stable and long-lasting formulations of BP-897 could enhance its potential as a therapeutic agent.

Méthodes De Synthèse

BP-897 can be synthesized using a variety of methods, including the reaction of 2-pyridinecarboxaldehyde with 1-benzoylpiperidine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2-pyridinecarboxaldehyde with 1-benzylpiperidine followed by N-benzoylation using benzoyl chloride in the presence of a base such as triethylamine.

Applications De Recherche Scientifique

BP-897 has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction and depression. In preclinical studies, BP-897 has been found to reduce drug self-administration and drug-seeking behavior in animal models of addiction. Additionally, BP-897 has been found to have antidepressant-like effects in animal models of depression.

Propriétés

IUPAC Name

phenyl-(2-pyridin-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(14-7-2-1-3-8-14)19-12-5-4-10-16(19)15-9-6-11-18-13-15/h1-3,6-9,11,13,16H,4-5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBQHSXFMHGUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-2-(3-pyridinyl)piperidine

CAS RN

6944-24-7
Record name 1-Benzoyl-2-(3-pyridinyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006944247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002667791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.